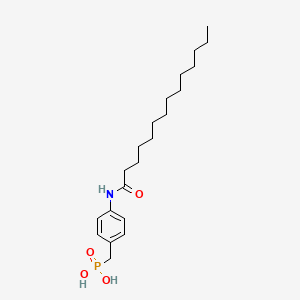
4-Tetradecanamidobenzylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tetradecanamidobenzylphosphonic acid is a compound that has been identified in human blood . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It is also known as S32826, a potent and selective inhibitor of autotaxin . Autotaxin catalyzes the transformation of lyso-phosphatidylcholine into lyso-phosphatidic acid (LPA) .
Molecular Structure Analysis
The molecular structure of 4-Tetradecanamidobenzylphosphonic acid can be found in the Human Metabolome Database . The molecular formula is C21H36NO4P and the monoisotopic mass is 397.2382 Da .Scientific Research Applications
Inhibitor of Autotaxin
S32826 is a potent nanomolar inhibitor of autotaxin . Autotaxin is an enzyme that catalyzes the transformation of lyso-phosphatidylcholine into lyso-phosphatidic acid (LPA), a phospholipid that possesses a large panel of activity, particularly as a motility factor or as a growth signal . This compound can be used to validate the role of autotaxin in various pathologies in cellular models .
Research Tool in Oncology
S32826 has been evaluated in cellular models of oncology . Its ability to inhibit autotaxin, which plays a central role in pathologic conditions such as cancer, makes it a valuable tool for studying the mechanisms of cancer progression and potential therapeutic interventions .
Research Tool in Diabesity
Diabesity, a term that combines diabetes and obesity, is another area where S32826 has shown potential. The compound’s inhibitory effect on autotaxin, which is implicated in these conditions, allows researchers to better understand the biochemical properties of autotaxin and its role in diabesity .
Inhibitor of LPA Release from Adipocytes
S32826 inhibits LPA release from adipocytes . Adipocytes, or fat cells, play a crucial role in energy storage and metabolism. By inhibiting LPA release, S32826 could potentially influence adipocyte function and energy metabolism .
Pharmacological Tool for Drug Discovery
Due to its inhibitory effect on autotaxin, S32826 serves as a pharmacological tool for drug discovery . It can be used to screen for other compounds that inhibit autotaxin, potentially leading to the development of new drugs for conditions where autotaxin plays a key role .
Potential Role in the Study of Metabolic Disorders
Given its effects on autotaxin and adipocytes, S32826 could potentially be used in the study of metabolic disorders . These disorders, which include conditions like diabetes and metabolic syndrome, are often associated with dysregulated lipid metabolism .
Mechanism of Action
Target of Action
The primary target of S32826 is autotaxin , an enzyme that catalyzes the transformation of lyso-phosphatidylcholine into lyso-phosphatidic acid (LPA) .
Mode of Action
S32826 inhibits autotaxin by binding to its active site, thereby preventing the conversion of lyso-phosphatidylcholine into LPA . It shows similar inhibitory effects on various autotaxin isoforms .
Biochemical Pathways
The inhibition of autotaxin by S32826 leads to a decrease in the production of LPA, a phospholipid that acts as a motility factor or growth signal through its G-protein coupled seven transmembrane receptors . This can affect various cellular processes, including cell proliferation and migration .
Pharmacokinetics
While S32826 is a potent inhibitor of autotaxin in vitro, its in vivo stability and bioavailability are poor . This limits its use in animal models and potentially in clinical applications .
Result of Action
In cellular models, S32826 has been shown to decrease cell viability and migration, and increase the proportions of apoptotic cells . It also reduces the expression of total FAK and phosphorylated FAK, and their distribution along the cell membrane where adhesion structures are located .
Action Environment
The action of S32826 can be influenced by various environmental factors. For instance, the compound’s stability and bioavailability can be affected by the conditions of the cellular environment . .
properties
IUPAC Name |
[4-(tetradecanoylamino)phenyl]methylphosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36NO4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-21(23)22-20-16-14-19(15-17-20)18-27(24,25)26/h14-17H,2-13,18H2,1H3,(H,22,23)(H2,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXAHVRWFHOKHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)CP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36NO4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657694 |
Source


|
| Record name | {[4-(Tetradecanoylamino)phenyl]methyl}phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1096770-84-1 |
Source


|
| Record name | {[4-(Tetradecanoylamino)phenyl]methyl}phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the mechanism of action of S32826 and its downstream effects?
A1: S32826 ([4-(Tetradecanoylamino)benzyl]phosphonic acid) is a potent and selective inhibitor of autotaxin (ATX). [] ATX is an enzyme responsible for the hydrolysis of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). [, ] By inhibiting ATX, S32826 prevents the formation of LPA, a bioactive lipid involved in various cellular processes such as cell migration, invasion, proliferation, and survival. [, ] Studies have shown that S32826 can inhibit the migration of ovarian cancer cells overexpressing ATX and enhance the activation of caspase 3/7 induced by carboplatin, suggesting its potential in cancer therapy. []
Q2: What is the structural characterization of S32826?
A2: While the provided abstracts don't offer specific spectroscopic data, the chemical name [4-(Tetradecanoylamino)benzyl]phosphonic acid allows us to deduce its structure. It includes a phosphonic acid group, a tetradecanamide side chain, and a benzene ring. This information can be used to calculate its molecular formula and weight.
Q3: How does S32826 affect cell motility in the context of cancer?
A3: Research indicates that S32826 can influence cell motility differently depending on the type of cancer and the LPA receptors involved. In liver epithelial cells treated with carcinogens, S32826 suppressed cell motility induced by both a tumor initiator and a promoter by blocking extracellular LPA synthesis. [] This suggests that S32826's impact on cell motility is mediated through its inhibition of ATX and the subsequent reduction of LPA production.
Q4: Are there any known limitations or drawbacks associated with S32826?
A5: Yes, despite its potency as an ATX inhibitor, S32826 suffers from drawbacks that have hindered its development as a therapeutic. Specifically, its poor in vivo stability and/or bioavailability have prevented its effective use in animal models for several pathologies. [] This highlights the need for further research to optimize its pharmacokinetic properties, potentially through the development of more stable analogs or alternative delivery strategies.
Q5: What are the potential applications of S32826 beyond cancer?
A6: Beyond its potential in cancer, S32826 has shown promise in treating other conditions. Research suggests its possible application in lowering intraocular pressure (IOP) in glaucoma. [] This is attributed to its ability to inhibit ATX activity in the aqueous humor, thus influencing the IOP regulation pathway. Further research is needed to fully elucidate this mechanism and explore its therapeutic potential in this area.
Q6: What is the significance of S32826 in ATX research?
A7: S32826 has played a crucial role as a pharmacological tool in validating the role of ATX in various pathologies. [] Being the first reported inhibitor of ATX with an IC50 in the nanomolar range, it has enabled researchers to study the effects of ATX inhibition in cellular models. [] Despite its limitations in in vivo settings, S32826 remains a valuable tool for in vitro studies investigating the ATX-LPA axis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


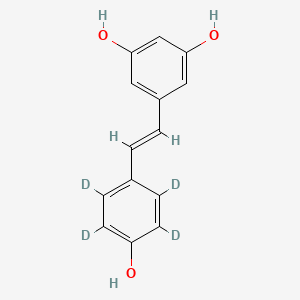
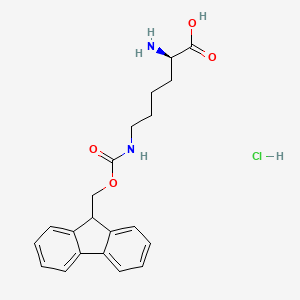
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamic Acid](/img/structure/B592775.png)
![(R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B592776.png)


![5-methyl-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B592781.png)
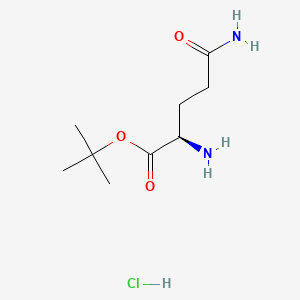
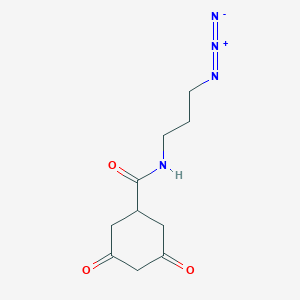
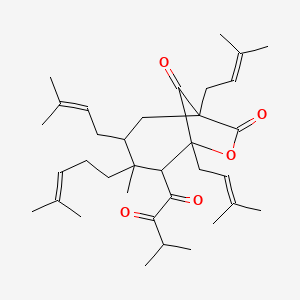

![1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel-](/img/structure/B592790.png)